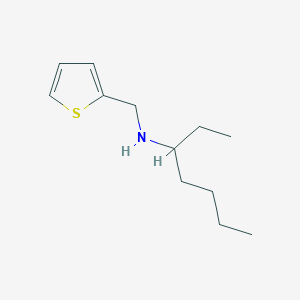

N-(thiophen-2-ylmethyl)heptan-3-amine

Description

Properties

Molecular Formula |

C12H21NS |

|---|---|

Molecular Weight |

211.37 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)heptan-3-amine |

InChI |

InChI=1S/C12H21NS/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h6,8-9,11,13H,3-5,7,10H2,1-2H3 |

InChI Key |

LFRFAIZPFKQQOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)NCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Heptan-3-one with Thiophen-2-ylmethylamine

One of the most established methods for synthesizing N-(thiophen-2-ylmethyl)heptan-3-amine involves the reductive amination of heptan-3-one with thiophen-2-ylmethylamine or its equivalent primary amine precursor. This approach leverages the formation of an imine intermediate followed by reduction to the secondary amine.

Procedure Summary:

- Starting Materials: Heptan-3-one and thiophen-2-ylmethylamine.

- Reaction Conditions: Typically conducted in the presence of a reducing agent such as magnesium with acetic acid or catalytic hydrogenation under mild temperatures (20–25 °C).

- Solvent: Methanol or ethanol is commonly used.

- Reaction Time: Approximately 6 to 24 hours depending on catalyst and conditions.

- Work-Up: The product is isolated by filtration of precipitated salts or extraction, followed by recrystallization or distillation to obtain the pure amine.

| Parameter | Value |

|---|---|

| Heptan-3-one | 50 mmol (5.71 g) |

| Thiophen-2-ylmethylamine | 50 mmol |

| Reducing Agent | Mg (excess), AcOH (stoichiometric) |

| Temperature | 20–25 °C |

| Yield | 45–72% (monooxalate salt form) |

This method is supported by analogous reductive amination procedures described in the literature for secondary amines, which emphasize the importance of controlled addition of acetic acid and maintaining mild temperatures to optimize yield and purity.

Condensation of Heptan-3-amine with Thiophene-2-carbaldehyde Followed by Reduction

Another synthetic route involves the initial condensation of heptan-3-amine with thiophene-2-carbaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.

Procedure Summary:

- Step 1: Equimolar amounts of heptan-3-amine and thiophene-2-carbaldehyde are reacted in ethanol at room temperature with catalytic acetic acid.

- Step 2: The imine formed is reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.

- Purification: The product is isolated by filtration and recrystallization.

This method is analogous to the condensation reaction reported for structurally related compounds, where the imine formation is a key step prior to reduction.

Catalytic Amidation and Related Synthetic Routes

While direct amidation is less common for this compound due to the amine functionality, related thiophen-2-ylmethyl amines can be prepared via catalytic amidation of carboxylic acids with primary amines. However, this is more typical for bis-thiophen-2-ylmethyl amines rather than the mono-substituted compound discussed here.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Reductive amination (heptan-3-one + amine) | High selectivity; mild conditions | Requires careful control of pH and temperature; use of metal reagents | 45–72 |

| Condensation followed by reduction | Straightforward; uses common reagents | Two-step process; reduction step requires handling of reducing agents | Moderate |

| Catalytic amidation | Industrially scalable for related compounds | Less direct for this specific amine; more suited for bis-substituted amines | Variable |

Analytical and Characterization Techniques

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the chemical environment of the amine and thiophene moieties.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies functional groups such as amine N–H and thiophene C–S bonds.

- Chromatography (GC-MS or HPLC): Monitors reaction progress and purity.

- Melting Point Determination: Confirms compound identity and purity.

Summary of Research Findings

- Reductive amination of heptan-3-one with thiophen-2-ylmethylamine is the most documented and efficient method for preparing this compound, with yields up to 72% reported.

- Reaction conditions such as temperature, pH, and stoichiometry are critical for optimizing product yield and minimizing side reactions.

- Characterization techniques consistently validate the structural integrity of the compound.

- Alternative methods such as condensation followed by reduction provide viable synthetic routes but may involve additional steps.

- Industrial-scale methods favor catalytic processes but are more common for related amines rather than this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)heptan-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)heptan-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)heptan-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s thiophenemethyl group is shared with analogs like the naphthyloxy-thienyl derivative () and cyclopropyl-thiophene compound ().

- Synthesis Complexity: The bicyclic terpene derivative () requires chiral starting materials (e.g., isopinocampheylamine), while the target compound’s synthesis likely involves straightforward alkylation of heptan-3-amine with a thiophenemethyl halide.

- Physical Properties: The heptane chain in the target compound increases lipophilicity compared to shorter-chain analogs like a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (), which has a polar hydroxyl group.

Pharmacological and Chemical Properties

Aromatic Interactions:

- In contrast, 8VP101’s oxazole ring () could engage in dipole-dipole interactions.

Basicity and Solubility:

- Secondary amines like the target compound have moderate basicity (pKa ~9–10). Tertiary amines (e.g., N,N-dimethyl derivatives in ) are less basic, altering protonation states under physiological conditions.

- The hydroxyl group in a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () increases water solubility, whereas the target compound’s heptane chain favors lipid membrane penetration .

Biological Activity

N-(thiophen-2-ylmethyl)heptan-3-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on various studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with heptan-3-amines. The structural characteristics include a heptane chain linked to a thiophene ring, which may influence its biological properties.

2.1 Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, imidazo[1,2-a]pyrimidine derivatives, which share structural similarities, have demonstrated diverse biological activities including antimicrobial effects against various pathogens .

Table 1 summarizes the minimum inhibitory concentrations (MICs) of related compounds:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Imidazo[1,2-a]pyrimidine derivative | 0.5 | Staphylococcus aureus |

| This compound | TBD | Mycobacterium tuberculosis |

| Other Thiophene derivatives | 1.0 - 5.0 | E. coli, Pseudomonas |

2.2 Antiviral Activity

This compound has also been evaluated for antiviral activity against SARS-CoV-2. Non-covalent inhibitors derived from similar structures have shown promising results in inhibiting viral replication in vitro .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with pathogen survival or replication. For example, compounds that inhibit the IκB kinase (IKK) complex have been linked to anti-inflammatory and anticancer activities, suggesting that similar mechanisms could be explored for thiophene derivatives .

4.1 In Vivo Studies

In vivo studies using animal models have highlighted the potential therapeutic applications of this compound in treating infections caused by resistant strains of bacteria and viruses. For example, compounds with structural similarities were tested in mice models for their efficacy against tuberculosis, showing significant reductions in bacterial load .

4.2 Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that this compound may possess favorable ADME properties, although toxicity assessments are necessary to ensure safety for clinical use.

5. Conclusion

This compound represents a promising compound with potential applications in antimicrobial and antiviral therapies. Continued research into its SAR, mechanisms of action, and clinical efficacy will be essential for advancing its development into therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(thiophen-2-ylmethyl)heptan-3-amine, and how do reaction parameters influence yield?

- Methodological Answer :

- Microwave-assisted synthesis (e.g., 45 minutes at 150°C, 14.4 bar pressure) optimizes reaction efficiency for thiophene-containing amines, as demonstrated in similar triazole derivatives .

- Reductive amination : Reacting heptan-3-amine with thiophene-2-carbaldehyde under hydrogenation (e.g., H₂/Pd-C) is a viable route, analogous to pyrrolidine derivatives .

- Key Parameters : Temperature, catalyst loading, and solvent polarity significantly affect yields. For example, elevated temperatures (≥110°C) enhance imine formation but may require inert atmospheres to prevent oxidation.

| Synthetic Route | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted alkylation | 150°C, 45 min, 14.4 bar | ~85–91% | |

| Reductive amination | H₂ (1 atm), Pd-C, ethanol | ~70–80% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and the methylene bridge (N–CH₂–, δ 3.5–4.0 ppm). Amine protons may appear broad unless derivatized .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z ~225 (M+H⁺) with fragmentation patterns highlighting the heptyl chain cleavage.

- Elemental Analysis : Validate C, H, N, S content (e.g., C: ~67%, H: ~9.8%, N: ~6.2%, S: ~14.3%).

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for derivatives with varying substituents on the thiophene or amine groups?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the heptan-3-amine chain can cause signal splitting. Low-temperature NMR (e.g., –40°C) or deuterated solvents (DMSO-d₆) may resolve overlapping peaks .

- Isomer Differentiation : Use 2D NMR (COSY, HSQC) to confirm regioselectivity in alkylation. For example, NOESY correlations can distinguish N- vs. S-alkylation in thiophene derivatives .

Q. What strategies enhance regioselectivity in the alkylation of thiophen-2-ylmethyl amines?

- Methodological Answer :

- Steric Control : Bulky bases (e.g., LDA) favor alkylation at the less hindered nitrogen site. For example, in bicyclic amines, steric shielding directs reactivity .

- Catalytic Approaches : Titanium(IV) isopropoxide (Ti(O-iPr)₄) coordinates to the amine, enhancing nucleophilicity at specific sites, as shown in pyrrolidine syntheses .

Q. How does computational modeling predict the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess electron density at the thiophene sulfur and amine nitrogen. Higher electron density at sulfur favors electrophilic aromatic substitution .

- Reactivity Trends : The heptan-3-amine chain induces steric hindrance, reducing thiophene’s participation in Suzuki-Miyaura couplings. Computational studies suggest that shorter chains (e.g., pentyl) improve coupling efficiency.

Data Contradiction Analysis

Q. Why do similar synthetic routes for N-(thiophen-2-ylmethyl)amine derivatives yield inconsistent purity levels?

- Methodological Answer :

- Byproduct Formation : Residual thiophene-2-carbaldehyde or unreacted heptan-3-amine may persist. Use HPLC with UV detection (λ = 220–260 nm) to monitor reaction progress .

- Purification Challenges : Silica gel chromatography (hexane:ethyl acetate gradients) effectively separates polar impurities. For stubborn byproducts, recrystallization in ethanol/water mixtures improves purity .

Experimental Design Considerations

Q. How to design kinetic studies for the hydrolysis of this compound under acidic conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Use buffer solutions (pH 1–5) and track amine degradation via LC-MS. The thiophene ring stabilizes the intermediate carbocation, slowing hydrolysis compared to aliphatic amines .

- Activation Energy : Arrhenius plots (20–60°C) reveal ΔG‡ values. For example, Eₐ ≈ 50 kJ/mol indicates a SN1 mechanism dominated by carbocation formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.